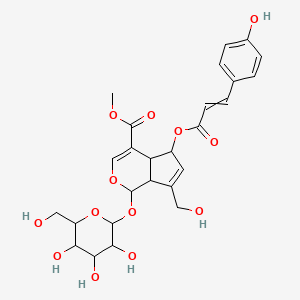![molecular formula C16H13Cl2N3O3 B12433647 {2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate is a chemical compound with the molecular formula C16H13Cl2N3O3 It is known for its unique structure, which includes both carbamate and carbamoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate typically involves the reaction of 2,4-dichloroaniline with ethylidene carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2,4-dichloroaniline and ethylidene carbamate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as toluene or dichloromethane, under reflux conditions.
Catalysts: A base such as triethylamine or pyridine is often used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
化学反応の分析
Types of Reactions
{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and carbamoyl functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of {2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
- {2-[(2,4-Dichlorophenyl)carbamoyl]phenyl}acetic acid
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid
- 2-[(2,4-Dichlorophenyl)carbamoyl]cyclopropanecarboxylic acid
Uniqueness
{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
特性
分子式 |
C16H13Cl2N3O3 |
|---|---|
分子量 |
366.2 g/mol |
IUPAC名 |
[[3-(2,4-dichloroanilino)-3-oxopropylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C16H13Cl2N3O3/c17-11-6-7-14(13(18)10-11)21-15(22)8-9-19-24-16(23)20-12-4-2-1-3-5-12/h1-7,9-10H,8H2,(H,20,23)(H,21,22) |
InChIキー |
WVJNRGUUPHPYKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)ON=CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
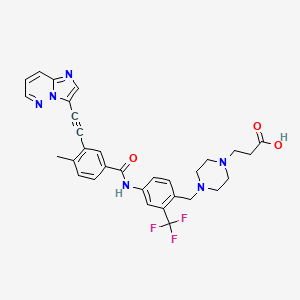
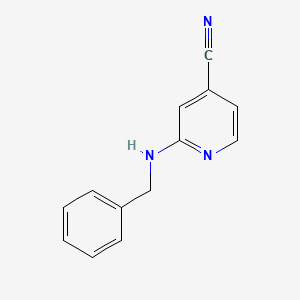

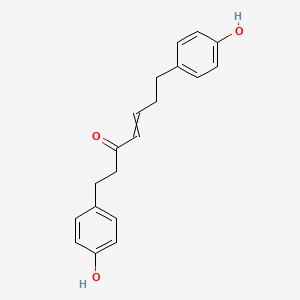

![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)
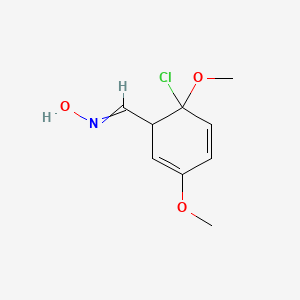
![2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B12433622.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)

